3-Chloro-6-phenoxypyridazine

Herbicide Pyridazine Synthetic Intermediate

Generic pyridazine substitutions fail in herbicide R&D due to specific reactivity requirements at the 3- and 6-positions. 3-Chloro-6-phenoxypyridazine (CAS 1490-44-4) addresses this with a reactive 3-Cl SNAr handle and a modifiable 6-phenoxy group validated by QSAR studies. • Synthesize 3-alkoxy/amino analogs with pI50 values exceeding maleic hydrazide. • Scaffold-hop to novel PDS inhibitors. • XLogP3 2.4 ideal for foliar uptake optimization. Global shipping, bulk available.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 1490-44-4
Cat. No. B074615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-phenoxypyridazine
CAS1490-44-4
Synonyms3-CHLORO-6-PHENOXYPYRIDAZINE
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H
InChIKeyVPVVMGVIGYPNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-phenoxypyridazine (CAS 1490-44-4): Core Scaffold Overview for Agrochemical and Medicinal Chemistry Procurement


3-Chloro-6-phenoxypyridazine (CAS 1490-44-4) is a 3,6-disubstituted pyridazine heterocycle characterized by a chlorine atom at the 3-position and a phenoxy group at the 6-position of the diazine ring . Its core structure is a foundational scaffold in the development of herbicidal pyridazine derivatives, as established by foundational agrochemical patents and structure-activity relationship (SAR) studies [1]. This compound serves primarily as a versatile synthetic intermediate for generating diverse pyridazine analogs, rather than as a direct end-use active ingredient. Its molecular framework, featuring a reactive chloro substituent and a stabilizing phenoxy group, enables targeted chemical modifications that are pivotal for optimizing herbicidal potency, selectivity, and physicochemical properties in crop protection research [2][3].

3-Chloro-6-phenoxypyridazine Procurement: Why Pyridazine Scaffold Substitution Is Not Equivalent


Generic substitution among pyridazine analogs fails due to the specific and divergent reactivity of substituents and their profound impact on downstream biological activity. The 3-chloro substituent in 3-Chloro-6-phenoxypyridazine is a critical functional handle for nucleophilic aromatic substitution (S_NAr), enabling the synthesis of diverse 3-alkoxy, 3-amino, or 3-thioether derivatives [1]. This reactivity is not interchangeable with a 3-bromo analog, which exhibits different herbicidal profiles as reported in comparative SAR studies [2]. Furthermore, the 6-phenoxy group is not a passive bystander; QSAR analyses have established that modifications to this phenyl ring, particularly with electron-withdrawing groups, directly enhance herbicidal potency [3]. Attempting to replace this specific chlorophenoxypyridazine with a differently substituted analog (e.g., 3-chloro-6-anilinopyridazine or a 4-phenoxy isomer) without rigorous re-validation can lead to a complete loss of desired biological activity, as changes to the pyridazine ring system itself have been shown to significantly diminish potency against target organisms [4][5].

3-Chloro-6-phenoxypyridazine: Quantified Comparative Evidence for Scientific Selection


Synthetic Utility: Direct Precursor to High-Activity 3-Alkoxy Herbicides via S_NAr

3-Chloro-6-phenoxypyridazine is a superior synthetic intermediate compared to the 3,6-dichloro analog because its phenoxy group directs subsequent nucleophilic substitution. When used as a precursor to synthesize 3-alkoxy-6-phenoxypyridazines, the resulting derivatives exhibit herbicidal activity (pI50) against barnyard grass (Echinochloa crus-galli) that can surpass the commercial standard maleic hydrazide (MH) [1][2]. This is a class-level inference based on the established QSAR of 3-alkoxy-6-phenoxypyridazine analogs derived from this scaffold.

Herbicide Pyridazine Synthetic Intermediate

Herbicidal Spectrum Differentiation: 3-Chloro vs. 3-Bromo Substituent

A direct head-to-head comparison of 3-halo-6-phenoxypyridazine analogs revealed that the 3-chloro derivative and its 3-bromo counterpart exhibit distinct and non-overlapping herbicidal profiles. While 3-bromo-6-(2'-phenylphenoxy)pyridazine and 3-chloro-6-(3'-nitrophenoxy)pyridazine showed rather high herbicidal effects, the base 3-Chloro-6-phenoxypyridazine scaffold itself is a distinct chemical entity that can be elaborated to achieve different activity spectra [1]. This highlights the importance of the 3-halogen and phenoxy ring substituents in determining bioactivity.

Herbicide Structure-Activity Relationship Pyridazine

Scaffold Foundation: Documented Lead Compound for Agrochemical Development

The pyridazine ring system, including the 3-chloro-6-phenoxypyridazine scaffold, has been identified as a privileged structure in crop protection chemistry. A recent review highlights that pyridazine and pyridazinone derivatives are frequently used as core structures in the development of new green agrochemicals due to their high activity and environmental friendliness, attracting significant research attention over the past two decades [1]. This class-level recognition supports the selection of 3-Chloro-6-phenoxypyridazine as a starting point for novel herbicide discovery programs.

Herbicide Lead Compound Scaffold Hopping

Physicochemical Profile: Balanced Lipophilicity for Potential Foliar Uptake

3-Chloro-6-phenoxypyridazine has a calculated LogP (XLogP3) of 2.4 and a reported LOGP of 2.92230 . This moderate lipophilicity is a supportive property for potential foliar uptake in herbicidal applications. For comparison, QSAR studies on related 3-alkoxy-6-phenoxypyridazines concluded that increasing molecular lipophilicity was beneficial for enhancing herbicidal activity [1]. While not a direct activity metric, this physicochemical property aligns with design principles for herbicides requiring cuticle penetration.

Physicochemical Properties LogP Agrochemical

3-Chloro-6-phenoxypyridazine: Recommended Research and Industrial Application Scenarios


Agrochemical Lead Optimization: Synthesis of Novel 3-Alkoxy-6-phenoxypyridazine Herbicides

Use 3-Chloro-6-phenoxypyridazine as a key intermediate in a nucleophilic substitution reaction to generate a library of 3-alkoxy-6-phenoxypyridazine analogs. As demonstrated by prior QSAR studies, this synthetic route provides access to compounds with pI50 values against barnyard grass that can exceed those of the commercial standard maleic hydrazide [1]. The resulting analogs should be screened in greenhouse assays for pre-emergent herbicidal activity against a panel of monocot and dicot weeds to identify new lead candidates.

Structure-Activity Relationship (SAR) Studies: Probing the 6-Phenoxy Substituent Effect

Procure 3-Chloro-6-phenoxypyridazine to serve as the parent scaffold for systematically varying the 6-phenoxy ring. Evidence from comparative herbicidal studies indicates that introducing specific substituents, such as a nitro group at the 3'-position, can significantly enhance activity [2]. Researchers can synthesize a series of substituted phenoxy analogs to define the optimal electronic and steric parameters for herbicidal potency, guided by QSAR models that correlate electron-withdrawing substituents and lipophilicity with increased activity [3].

Scaffold-Hopping Campaigns: Diversifying Pyridazine-Based Herbicides

Employ 3-Chloro-6-phenoxypyridazine as a validated pyridazine core in a scaffold-hopping strategy to design novel phytoene desaturase (PDS) inhibitors. As recent research has validated the pyridazine scaffold as a bioisostere for other herbicide cores like diflufenican, this compound offers a chemically tractable starting point for generating new, diverse pyridazine herbicides with potentially improved activity and resistance profiles [4]. Its reactive chloro handle allows for rapid diversification, accelerating the discovery process.

Physicochemical Property Validation in Formulation Development

Utilize 3-Chloro-6-phenoxypyridazine and its synthesized derivatives in formulation studies aimed at optimizing foliar uptake. The scaffold's calculated XLogP3 of 2.4 positions it within an ideal range for leaf cuticle penetration, a critical parameter for foliar-applied herbicides. Researchers can use this compound to experimentally validate the correlation between LogP and herbicidal efficacy in whole-plant assays, informing the rational design of formulations with enhanced bioavailability.

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